

An In-depth Technical Guide to Acid Yellow 172 (CAS 15792-51-5)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Yellow 172, identified by CAS number 15792-51-5, is a monoazo acid dye. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis and purification protocol, analytical methods for its characterization, and a summary of available toxicological data. The information is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

Acid Yellow 172 is a synthetic organic compound used primarily as a colorant for various materials. Its key properties are summarized in the table below.



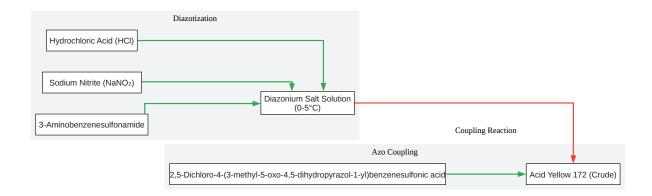
Property	Value	Reference
IUPAC Name	monosodium 2,5-dichloro-4- [4,5-dihydro-3-methyl-5-oxo-4- [[3- [(phenylamino)sulfonyl]phenyl] azo]-1H-pyrazol-1- yl]benzenesulfonate	
Synonyms	C.I. Acid Yellow 172, C.I. 18969, Acid Yellow 3GX, Acid Yellow 3GL, Yellow E-GPL	[1]
CAS Number	15792-51-5	[1]
Molecular Formula	C22H16Cl2N5NaO6S2	[1]
Molecular Weight	604.42 g/mol	[1]
Appearance	Yellow powder	
Solubility	Soluble in water. A patent for a "high-dissolvability" version claims a solubility of over 500 g/L at 25°C.	[2]

Synthesis and Experimental Protocols

The synthesis of Acid Yellow 172 involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction.[1]

Synthesis Workflow





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Figure 1: General synthesis workflow for Acid Yellow 172.

Detailed Experimental Protocol: Synthesis of Acid Yellow 172

This protocol is based on the general manufacturing methods described for Acid Yellow 172 and related azo dyes.[1]

Step 1: Diazotization of 3-Aminobenzenesulfonamide

- In a suitable reaction vessel equipped with a stirrer and thermometer, suspend 3aminobenzenesulfonamide (1 molar equivalent) in water.
- Add concentrated hydrochloric acid (2.5-3 molar equivalents) to the suspension.
- Cool the mixture to 0-5°C using an ice bath.



- Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.1 molar equivalents) to the amine suspension while maintaining the temperature between 0-5°C.
- Stir the reaction mixture at 0-5°C for 30-60 minutes after the addition of sodium nitrite is complete.
- The completion of the diazotization can be confirmed by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

Step 2: Azo Coupling Reaction

- In a separate vessel, dissolve 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid (1 molar equivalent) in water, adjusting the pH to neutral or slightly alkaline with a suitable base (e.g., sodium carbonate) to facilitate dissolution.
- Cool the solution of the coupling component to 0-10°C.
- Slowly add the previously prepared diazonium salt solution to the solution of the coupling component while maintaining the temperature and a slightly alkaline pH.
- A yellow precipitate of Acid Yellow 172 will form.
- Continue stirring the reaction mixture for a few hours to ensure the completion of the coupling reaction.

Purification Protocol

The crude Acid Yellow 172 can be purified by the following general method for acid dyes:

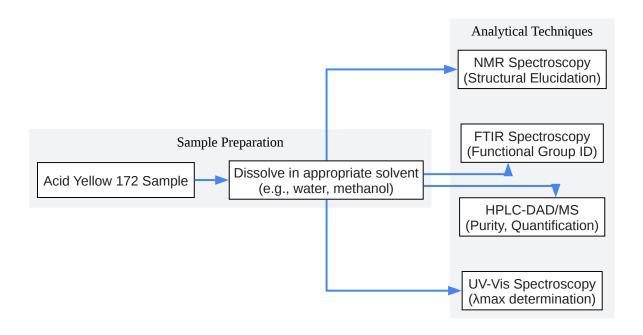
- Filter the precipitated dye from the reaction mixture.
- Wash the filter cake with a cold brine solution to remove inorganic salts and unreacted starting materials.
- The dye can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
- Dry the purified dye in a vacuum oven at a moderate temperature.



Analytical Methods

The characterization and quantification of Acid Yellow 172 can be performed using various analytical techniques.

Analytical Workflow



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Figure 2: General workflow for the analytical characterization of Acid Yellow 172.

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of acid dyes can be adapted for Acid Yellow 172.



Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Gradient elution with: A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient	A typical gradient would be to start with a high percentage of A and gradually increase the percentage of B.
Flow Rate	1.0 mL/min
Detection	Diode Array Detector (DAD) monitoring the λmax of the dye, or Mass Spectrometry (MS) for structural confirmation.
Injection Volume	10-20 μL

Toxicological Data

Specific toxicological data for Acid Yellow 172 (CAS 15792-51-5) is not readily available in the public domain. The information below is based on general knowledge of azo dyes and data for structurally related compounds.



Endpoint	Data
Acute Oral Toxicity	Data not available for CAS 15792-51-5.
Skin Irritation/Corrosion	Data not available for CAS 15792-51-5.
Eye Irritation/Damage	Data not available for CAS 15792-51-5.
Sensitization	Data not available for CAS 15792-51-5.
Carcinogenicity	Azo dyes can be reductively cleaved to form aromatic amines, some of which are known carcinogens. The carcinogenicity of Acid Yellow 172 itself has not been evaluated.
Environmental Fate	Azo dyes are generally resistant to biodegradation under aerobic conditions. Anaerobic degradation can lead to the formation of potentially harmful aromatic amines.

Signaling Pathway Involvement

There is no information available in the scientific literature to suggest that Acid Yellow 172 is involved in any specific biological signaling pathways. As an industrial dye, its primary interactions are with the materials it is designed to color rather than with biological systems in a targeted manner.

Conclusion

Acid Yellow 172 is a monoazo dye with well-defined chemical properties and synthesis route. While its primary application is in the textile industry, a thorough understanding of its chemical and toxicological profile is essential for any scientific investigation involving this compound. This guide provides a foundational overview, but it is important to note the significant data gaps in the publicly available information, particularly concerning its specific toxicological properties. Researchers should exercise appropriate caution and conduct thorough risk assessments before handling this compound.



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